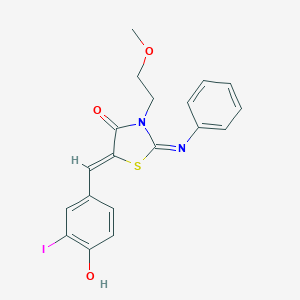![molecular formula C25H29N3O3S B306585 2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306585.png)
2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies. In
Wirkmechanismus
The mechanism of action of 2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response, cell proliferation, and other cellular processes. This compound has also been shown to modulate the activity of certain neurotransmitters and receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in the body, which may contribute to its potential use in the treatment of inflammatory diseases and cancer. It has also been shown to improve glucose tolerance and insulin sensitivity, which may make it a promising candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is its ability to exhibit a wide range of biochemical and physiological effects. This makes it a promising candidate for the development of new drugs and therapies. However, the complex synthesis method and the limited availability of this compound may pose significant challenges for lab experiments.
Zukünftige Richtungen
There are several future directions that can be explored with 2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide. One potential direction is the development of new drugs and therapies for the treatment of inflammatory diseases, cancer, and neurological disorders. Another potential direction is the exploration of the biochemical and physiological effects of this compound in different animal models and human clinical trials. Additionally, the synthesis of analogs and derivatives of this compound may lead to the development of more potent and selective drugs and therapies.
In conclusion, this compound is a promising compound with significant potential in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases and disorders.
Synthesemethoden
The synthesis of 2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a complex process that involves several steps. The synthesis starts with the reaction of 1-cyclohexyl-2,5-dimethylpyrrole-3-carboxaldehyde with thiourea in the presence of acetic acid to form the thiazolidine ring. The resulting compound is then reacted with 4-methylphenylacetic acid and acetic anhydride to form the final product. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment and reagents.
Wissenschaftliche Forschungsanwendungen
2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
Eigenschaften
Molekularformel |
C25H29N3O3S |
|---|---|
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
2-[(5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H29N3O3S/c1-16-9-11-20(12-10-16)26-23(29)15-27-24(30)22(32-25(27)31)14-19-13-17(2)28(18(19)3)21-7-5-4-6-8-21/h9-14,21H,4-8,15H2,1-3H3,(H,26,29)/b22-14- |
InChI-Schlüssel |
IIEQVCWXGDZKOM-HMAPJEAMSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=C(N(C(=C3)C)C4CCCCC4)C)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4CCCCC4)C)SC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4CCCCC4)C)SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B306503.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306504.png)
![ethyl (5-bromo-4-{(Z)-[(2Z)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B306505.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306506.png)
![(2Z,5Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B306507.png)
![5-(2,4-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306508.png)
![(2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306512.png)
![2-{5-[(2-methoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306514.png)
![(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306515.png)
![methyl 2-[2-chloro-6-ethoxy-4-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate](/img/structure/B306517.png)
![2-[2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306518.png)

![2-(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306520.png)
![2-[5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306521.png)